molecular formula C28H31N5O4S B2926602 2-(5-{[2-(cyclohexylamino)-2-oxoethyl]thio}-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)-N-(2-methoxybenzyl)acetamide CAS No. 1173758-13-8

2-(5-{[2-(cyclohexylamino)-2-oxoethyl]thio}-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)-N-(2-methoxybenzyl)acetamide

Cat. No. B2926602
CAS RN: 1173758-13-8
M. Wt: 533.65
InChI Key: UXXAFPMRMGXZNV-UHFFFAOYSA-N
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Description

2-(5-{[2-(cyclohexylamino)-2-oxoethyl]thio}-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)-N-(2-methoxybenzyl)acetamide is a useful research compound. Its molecular formula is C28H31N5O4S and its molecular weight is 533.65. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

Compounds structurally similar to 2-(5-{[2-(cyclohexylamino)-2-oxoethyl]thio}-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)-N-(2-methoxybenzyl)acetamide have been explored for their anticancer properties. For instance, novel N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazoline-6-yl)thio]acetamides have shown significant in vitro anticancer activity, with specific compounds exhibiting selective influence on non-small cell lung and CNS cancer cell lines (Berest et al., 2011). Similarly, substituted 2-[(2-Oxo-2H-[1,2,4]triazino [2,3-c]quinazolin-6-yl)thio]acetamides with thiazole and thiadiazole fragments have demonstrated considerable cytotoxicity and anticancer activity against various cancer cell lines (Kovalenko et al., 2012).

Antimicrobial and Antitubercular Potential

The antimicrobial and antitubercular potential of related compounds also holds significant promise. N-aryl(benzyl,heteryl)-2-(tetrazolo[1,5-c]quinazolin-5-ylthio)acetamides, for example, have been identified as having potent antimicrobial properties against a range of pathogens, including Mycobacterium tuberculosis (Antypenko et al., 2016). This suggests potential applications in the development of new antimicrobial agents to combat infectious diseases.

Structural and Physicochemical Studies

Research into the structural aspects and properties of salt and inclusion compounds of related amide-containing isoquinoline derivatives provides insights into the physicochemical properties and potential applications of these compounds in materials science and drug formulation (Karmakar et al., 2007).

properties

IUPAC Name

2-[5-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(2-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31N5O4S/c1-37-23-14-8-5-9-18(23)16-29-24(34)15-22-27(36)33-26(31-22)20-12-6-7-13-21(20)32-28(33)38-17-25(35)30-19-10-3-2-4-11-19/h5-9,12-14,19,22H,2-4,10-11,15-17H2,1H3,(H,29,34)(H,30,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXXAFPMRMGXZNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)CC2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC(=O)NC5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

533.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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